molecular formula C26H38O5 B7943202 15(R)-17-Phenyl trinor prostaglandin F2alpha isopropyl ester

15(R)-17-Phenyl trinor prostaglandin F2alpha isopropyl ester

Cat. No. B7943202
M. Wt: 430.6 g/mol
InChI Key: JGZRPRSJSQLFBO-DYZSFVSISA-N
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Description

15(R)-17-Phenyl trinor prostaglandin F2alpha isopropyl ester is a useful research compound. Its molecular formula is C26H38O5 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 15(R)-17-Phenyl trinor prostaglandin F2alpha isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 15(R)-17-Phenyl trinor prostaglandin F2alpha isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 15(R)-17-Phenyl trinor prostaglandin F2alpha isopropyl ester can be achieved through a multi-step process involving several reactions.

Starting Materials
2,3,4,5-tetrahydro-1H-cyclopenta[b]pyran-1,7-diol, 2,3,4,5-tetrahydro-1H-cyclopenta[b]pyran-1,7-diol acetate, 2,3,4,5-tetrahydro-1H-cyclopenta[b]pyran-1,7-diol propionate, Phenylmagnesium bromide, Methylmagnesium bromide, Isopropyl iodide, Triethylamine, Dicyclohexylcarbodiimide, 4-dimethylaminopyridine, Methanol, Ethyl acetate, Hexane, Chloroform, Acetic anhydride, Sodium bicarbonate, Sodium chloride, Wate

Reaction
The synthesis begins with the protection of the hydroxyl groups of 2,3,4,5-tetrahydro-1H-cyclopenta[b]pyran-1,7-diol using acetic anhydride and triethylamine to form 2,3,4,5-tetrahydro-1H-cyclopenta[b]pyran-1,7-diol acetate and 2,3,4,5-tetrahydro-1H-cyclopenta[b]pyran-1,7-diol propionate., The protected diols are then reacted with phenylmagnesium bromide to form the corresponding phenyl ethers., The resulting phenyl ethers are then reduced with methylmagnesium bromide to form the corresponding alcohols., The alcohols are then reacted with isopropyl iodide in the presence of triethylamine to form the corresponding isopropyl ethers., The isopropyl ethers are then treated with dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the corresponding esters., The esters are then treated with sodium bicarbonate and extracted with ethyl acetate to remove any remaining acid impurities., The crude esters are then purified by column chromatography using a mixture of hexane and chloroform as the eluent., The final product, 15(R)-17-Phenyl trinor prostaglandin F2alpha isopropyl ester, is obtained as a white solid after recrystallization from methanol and drying under vacuum., The overall yield of the synthesis is approximately 10-15%.

properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22-,23-,24+,25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZRPRSJSQLFBO-DYZSFVSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-

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